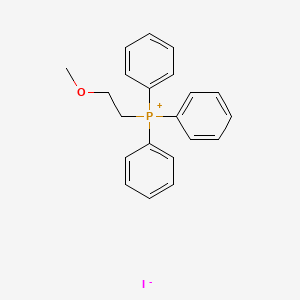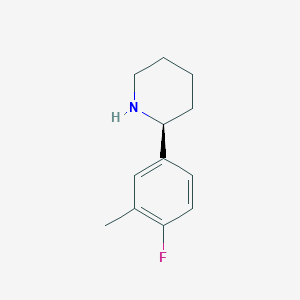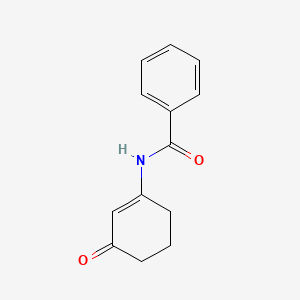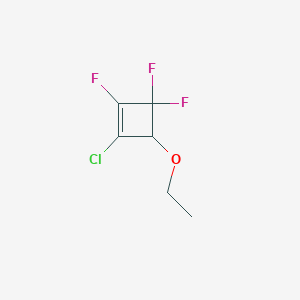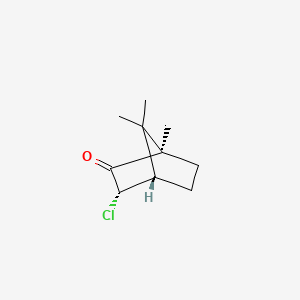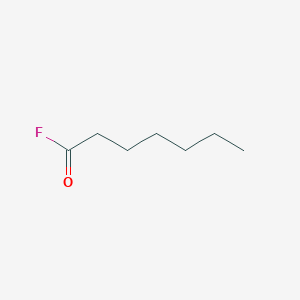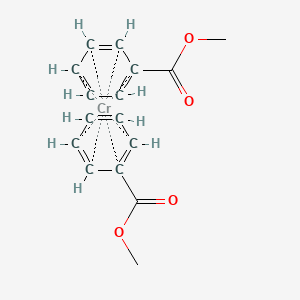
5-Hydroxy-1-phenyl-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-phenyl-1-pentanone is an organic compound with the molecular formula C11H14O2. It is a β-hydroxy ketone characterized by a hydroxy group at position 5 and a phenyl group at position 1 on the pentanone chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxy-1-phenyl-1-pentanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . This reaction produces 1-phenyl-1-pentanone, which can then be hydroxylated to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1-phenyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 5-oxo-1-phenyl-1-pentanone or 5-carboxy-1-phenyl-1-pentanone.
Reduction: 5-hydroxy-1-phenylpentanol.
Substitution: 5-chloro-1-phenyl-1-pentanone or 5-bromo-1-phenyl-1-pentanone.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-phenyl-1-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Its derivatives are studied for their potential therapeutic effects in treating neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-1-phenyl-1-pentanone involves its interaction with molecular targets and pathways. It is known to inhibit the enzyme carbonyl reductase, which plays a role in various metabolic processes . Additionally, it forms intramolecular hydrogen bonds with the hydroxyl group, enhancing its inhibitory effects on certain biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-pentanone: Lacks the hydroxyl group at position 5.
5-oxo-1-phenyl-1-pentanone: Contains a ketone group instead of a hydroxyl group.
5-chloro-1-phenyl-1-pentanone: Contains a chlorine atom instead of a hydroxyl group.
Uniqueness
5-Hydroxy-1-phenyl-1-pentanone is unique due to its β-hydroxy ketone structure, which imparts specific chemical reactivity and biological activity. Its ability to form hydrogen bonds and interact with enzymes makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H14O2/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
Clave InChI |
JDXNTJVIHPAPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)


